REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[N:10]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)[N:9]=[C:8]([C:21]([O:23]CC)=[O:22])[CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[Li+].[OH-]>C1COCC1>[C:2]([C:6]1[N:10]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)[N:9]=[C:8]([C:21]([OH:23])=[O:22])[CH:7]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(C)(C)C1=CC(=NN1C=1C=C2C=CC=NC2=CC1)C(=O)OCC
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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[Li+].[OH-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
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WASH
|
Details
|
the remaining aqueous layer was washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ether
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NN1C=1C=C2C=CC=NC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |